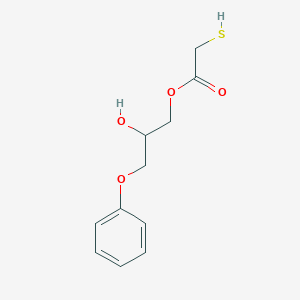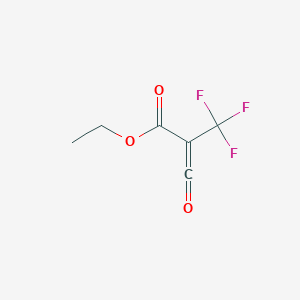
2-Hydroxy-3-phenoxypropyl sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-phenoxypropyl sulfanylacetate is an organic compound that features a hydroxyl group, a phenoxy group, and a sulfanylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl sulfanylacetate typically involves the reaction of 2-hydroxy-3-phenoxypropanol with sulfanylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-phenoxypropyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The sulfanylacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenoxypropyl sulfanylacetate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-phenoxypropyl sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-phenoxypropyl sulfanylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the sulfanylacetate moiety can act as a nucleophile in biochemical reactions. These interactions can modulate various biological processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of sulfanylacetate.
2-Hydroxy-3-phenoxypropyl methacrylate: Contains a methacrylate group.
2-Hydroxy-3-phenoxypropyl acetate: Features an acetate group.
Uniqueness
2-Hydroxy-3-phenoxypropyl sulfanylacetate is unique due to the presence of the sulfanylacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
64730-83-2 |
|---|---|
Molekularformel |
C11H14O4S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
(2-hydroxy-3-phenoxypropyl) 2-sulfanylacetate |
InChI |
InChI=1S/C11H14O4S/c12-9(7-15-11(13)8-16)6-14-10-4-2-1-3-5-10/h1-5,9,12,16H,6-8H2 |
InChI-Schlüssel |
CWYRBOYUSBAYRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(COC(=O)CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)







![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)



![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
